molecular formula C19H21FN2O3S B2931795 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 682762-98-7

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2931795
CAS No.: 682762-98-7
M. Wt: 376.45
InChI Key: ZSQFIUZRSDQEEC-UHFFFAOYSA-N
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Description

This compound features a 5-fluoro-2-methyl-substituted indole core linked via an ethyl chain to a sulfonamide group. The benzene ring of the sulfonamide is substituted with a methoxy group at position 4 and a methyl group at position 3 (Figure 1).

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-12-10-15(5-7-19(12)25-3)26(23,24)21-9-8-16-13(2)22-18-6-4-14(20)11-17(16)18/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQFIUZRSDQEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Sulfonamides

Compound 3r : N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide
  • Structural Differences :
    • Indole core: Lacks the 5-fluoro and 2-methyl substituents present in the target compound.
    • Sulfonamide group: Features a 4-methylbenzenesulfonamide (tosyl group) instead of 4-methoxy-3-methyl substitution.
    • Additional substituent: A 3-acetylphenyl group is appended to the indole ring.
  • Functional Implications :
    • The acetylphenyl group may enhance hydrophobic interactions but reduce solubility.
    • The absence of fluorine likely decreases metabolic stability compared to the fluorinated target compound .
Compound 31 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
  • Structural Differences :
    • Indole core: Substituted with a 5-methoxy group and a 4-chlorobenzoyl moiety.
    • Linker: Uses an acetamide bridge instead of an ethyl chain.
    • Sulfonamide group: Contains a 4-(trifluoromethyl)benzenesulfonamide.
  • The acetamide linker may confer conformational flexibility, altering binding kinetics .

Non-Sulfonamide Indole Derivatives

Compound from : 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)propanamide
  • Structural Differences :
    • Functional group: Propanamide replaces sulfonamide.
    • Indole core: Contains a 5-hydroxy group instead of 5-fluoro-2-methyl.
    • Additional moiety: A 2-fluoro-biphenyl group is attached.
  • Functional Implications: The propanamide linker may engage in hydrogen bonding distinct from sulfonamide interactions.

Isoquinoline Sulfonamides (H-Series Inhibitors)

  • Example: H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl)
  • Structural Differences: Core structure: Isoquinoline replaces indole. Sulfonamide group: Directly attached to the isoquinoline ring. Substituents: A p-bromocinnamyl group enhances hydrophobic interactions.
  • Functional Implications: Isoquinoline-based sulfonamides are known protein kinase inhibitors (e.g., PKA), whereas indole derivatives may target different pathways. The bromine atom in H-89 contributes to potent inhibition but may increase toxicity .

Peptidomimetic Indole Derivatives ()

  • Example : I-15 and I-16
  • Structural Differences: Indole core: Retains the 5-fluoro-2-methyl substitution. Linker: Incorporates a peptidomimetic backbone with acetamido groups. Additional groups: Include cyanobenzyl, difluorophenyl, and methoxyphenyl moieties.
  • The cyanobenzyl group may enhance binding specificity but limit metabolic stability .

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide an in-depth examination of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives, which are known for their wide range of biological activities. Its structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FN3O3S
  • Molecular Weight : 373.45 g/mol

Anticancer Activity

Research has shown that compounds containing indole moieties exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Human acute monocytic leukemia (U-937)
  • IC50 Values :
    • MCF-7: 0.65 µM
    • MEL-8: 2.41 µM
    • U-937: 1.5 µM

These values indicate that the compound exhibits a potent cytotoxic effect, particularly against breast cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have confirmed that treatment with this compound leads to significant apoptotic activity in MCF-7 cells.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-70.65Induces apoptosis
AnticancerMEL-82.41Induces apoptosis
AnticancerU-9371.5Induces apoptosis

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the efficacy of various indole derivatives, including our compound, against several cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.

Study 2: Targeting Enzymatic Pathways

Another research effort focused on the compound's ability to inhibit specific enzymes associated with cancer proliferation. The study revealed that this compound effectively inhibited carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors.

Q & A

Q. Table 1. Impurity Limits for Pharmacopeial Compliance

Impurity TypeMaximum Allowable (%)Analytical MethodReference
Individual impurity0.1HPLC-UV
Total impurities0.5HPLC-UV

Q. Table 2. Key Synthetic Parameters for Analog Synthesis

Reaction StepConditionsYield (%)Purity (%)
Indole-ethylamine synthesisSnCl2·2H2O, 75°C, 7 h8598.5
Sulfonamide couplingPyridine, 0°C, 12 h7299.0

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